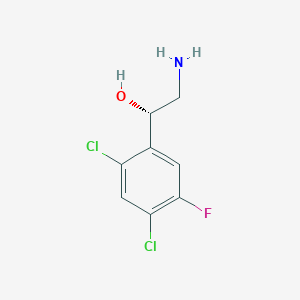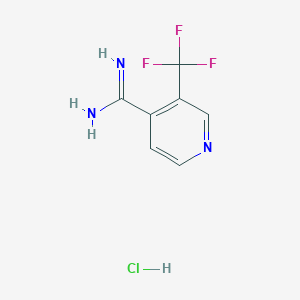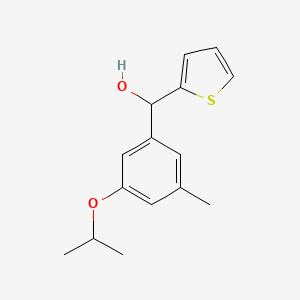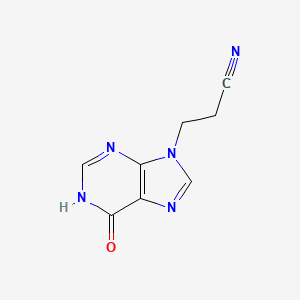
3-(6-Hydroxy-9H-purin-9-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Hydroxy-9H-purin-9-yl)propanenitrile is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by a purine ring structure with a hydroxy group at the 6th position and a propanenitrile group at the 9th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Hydroxy-9H-purin-9-yl)propanenitrile typically involves the reaction of a purine derivative with a suitable nitrile compound. One common method is the alkylation of 6-hydroxy-9H-purine with 3-bromopropanenitrile under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(6-Hydroxy-9H-purin-9-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 3-(6-Oxo-9H-purin-9-yl)propanenitrile or 3-(6-Carboxy-9H-purin-9-yl)propanenitrile.
Reduction: 3-(6-Hydroxy-9H-purin-9-yl)propanamine.
Substitution: 3-(6-Alkoxy-9H-purin-9-yl)propanenitrile or 3-(6-Acyl-9H-purin-9-yl)propanenitrile.
科学的研究の応用
3-(6-Hydroxy-9H-purin-9-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in nucleotide analogs and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of 3-(6-Hydroxy-9H-purin-9-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group at the 6th position can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitrile group may also interact with nucleophilic sites in biological molecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 3-(6-Chloro-9H-purin-9-yl)propanenitrile
- 3-(6-Amino-9H-purin-9-yl)propanenitrile
- 3-(6-Methyl-9H-purin-9-yl)propanenitrile
Uniqueness
3-(6-Hydroxy-9H-purin-9-yl)propanenitrile is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and receptors that are not possible with other similar compounds, such as those with chloro or amino substituents.
特性
分子式 |
C8H7N5O |
|---|---|
分子量 |
189.17 g/mol |
IUPAC名 |
3-(6-oxo-1H-purin-9-yl)propanenitrile |
InChI |
InChI=1S/C8H7N5O/c9-2-1-3-13-5-12-6-7(13)10-4-11-8(6)14/h4-5H,1,3H2,(H,10,11,14) |
InChIキー |
SHMZEYGIPKZYLH-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


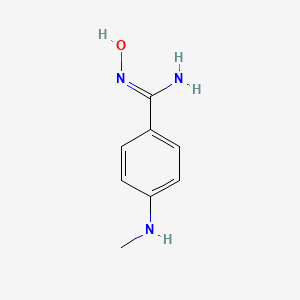
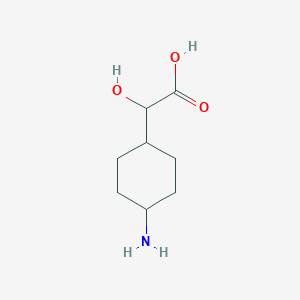
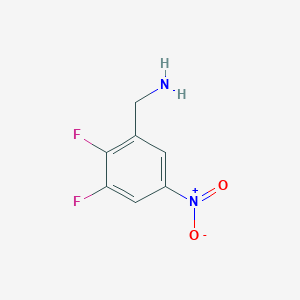
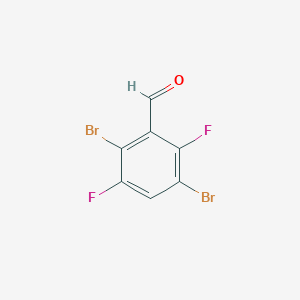

![1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083625.png)
![2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene](/img/structure/B13083633.png)
![7-Cyclopropyl-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13083635.png)
![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13083646.png)
![2-Propylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13083650.png)
![12-Acetyl-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-13-one](/img/structure/B13083653.png)
